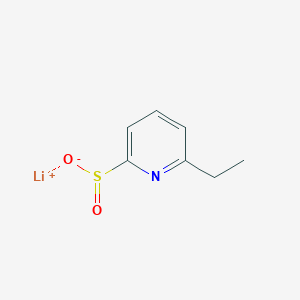

Lithium(1+) ion 6-ethylpyridine-2-sulfinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium(1+) ion 6-ethylpyridine-2-sulfinate, commonly known as LiEPS, is a highly reactive and versatile compound used in various scientific research applications. It is a lithium salt of 6-ethylpyridine-2-sulfonic acid and is known for its unique properties, including high solubility in water and organic solvents, high thermal stability, and low toxicity.

Scientific Research Applications

Mechanism of Ion Transport in Amorphous Poly(ethylene oxide)/LiTFSI

Lithium cation (Li+) transport mechanisms in poly(ethylene oxide) (PEO) were investigated using molecular dynamics simulations. The study found that Li+ transport involves a combination of subdiffusive motion along PEO chains, motion together with PEO segments, and intersegmental hops between PEO segments (Borodin & Smith, 2006).

Electrolyte Interphase Studies in Lithium-Ion Batteries

Solid Electrolyte Interphase on Graphite Anode

The study analyzed the composition of the solid electrolyte interphase (SEI) on the graphite anode of commercial lithium-ion cells, using X-ray photoelectron spectroscopy. The results highlighted the transformations of organic species to inorganic ones and the dissolution of species containing sulfur atoms (Lu, Cheng, & Yang, 2008).

Reductive Decomposition in Lithium-Ion Batteries

Reductive Decomposition of Ethylene Sulfite

This study investigated the reductive decomposition of ethylene sulfite as an electrolyte additive in lithium-ion batteries. The reductive decomposition products, which contribute to the formation of a protective solid electrolyte interphase film, were identified (Leggesse & Jiang, 2012).

Lithium-Sulfur Battery Innovations

Lithium-Sulfur Battery Cathode Enabled by Lithium-Nitrile Interaction

A new methodology for lithium-sulfur battery cathode was proposed, utilizing lithium sulfide dispersed in a carbon host to sequester polysulfides. This study demonstrated the effectiveness of the architecture in homogeneously distributing Li2S and in sequestering lithium polysulfides (Guo et al., 2013).

Stabilizing Lithium Metal Anodes

The study proposed using an interlayer composed of a trifluorophenyl-modified poly(ethylene imine) network to solve issues related to side reactions and dendrite growth at lithium metal anode interfaces. The interlayer exhibited excellent cycling stability and a dendrite-free morphology (Cui et al., 2021).

properties

IUPAC Name |

lithium;6-ethylpyridine-2-sulfinate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S.Li/c1-2-6-4-3-5-7(8-6)11(9)10;/h3-5H,2H2,1H3,(H,9,10);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIHIXJGPZJNSOR-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CCC1=NC(=CC=C1)S(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8LiNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium(1+) ion 6-ethylpyridine-2-sulfinate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dichlorophenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2419992.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2419994.png)

![2-((2-Methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetonitrile](/img/structure/B2420000.png)

![6-(4-fluorophenyl)-N-(o-tolyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2420003.png)

![Tert-butyl N-[2-hydroxy-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]carbamate](/img/structure/B2420004.png)

![2-(4-chlorophenoxy)-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2420013.png)